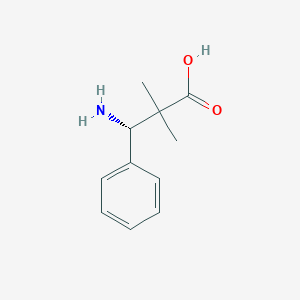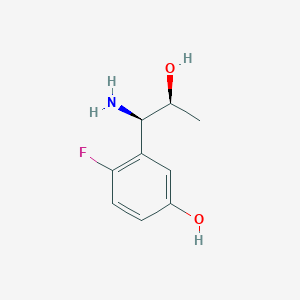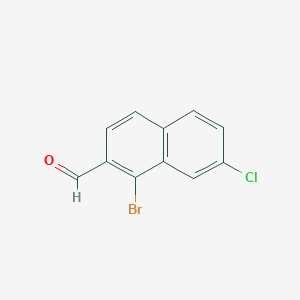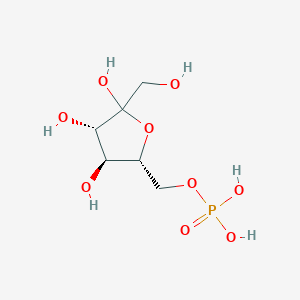
D-fructofuranose 6-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate can be synthesized through the isomerization of glucose-6-phosphate by the enzyme phosphoglucose isomerase . This reaction is a key step in the glycolytic pathway and occurs under physiological conditions.
Industrial Production Methods: Industrial production of fructose-6-phosphate often involves multi-enzymatic cascade synthesis. This method uses a series of enzymatic reactions to convert glucose or other precursors into fructose-6-phosphate . The product can be isolated in pure form using ion exchange techniques or barium salt precipitation .
化学反応の分析
Types of Reactions: Fructose-6-phosphate undergoes various chemical reactions, including:
Isomerization: Conversion to glucose-6-phosphate by phosphoglucose isomerase.
Phosphorylation: Further phosphorylation to fructose-1,6-bisphosphate by phosphofructokinase.
Hydrolysis: Hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate by fructose-1,6-bisphosphatase.
Common Reagents and Conditions:
Phosphoglucose isomerase: Used for isomerization reactions.
Phosphofructokinase: Catalyzes the phosphorylation of fructose-6-phosphate.
Fructose-1,6-bisphosphatase: Involved in the hydrolysis of fructose-1,6-bisphosphate.
Major Products Formed:
Fructose-1,6-bisphosphate: Formed by the phosphorylation of fructose-6-phosphate.
Glucose-6-phosphate: Formed by the isomerization of fructose-6-phosphate.
科学的研究の応用
Fructose-6-phosphate has numerous applications in scientific research:
Chemistry: Used to study enzyme kinetics and metabolic pathways.
Biology: Plays a role in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its role in metabolic disorders and its potential therapeutic applications.
Industry: Used in the production of biofuels and other biochemicals.
作用機序
Fructose-6-phosphate exerts its effects primarily through its role in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate and is further phosphorylated to fructose-1,6-bisphosphate . This compound acts as a substrate for various enzymes, including phosphofructokinase and fructose-1,6-bisphosphatase . These enzymes regulate the conversion of fructose-6-phosphate to other metabolites, influencing cellular energy production and metabolic flux .
類似化合物との比較
Fructose-6-phosphate is similar to other sugar phosphates, such as:
Glucose-6-phosphate: An isomer of fructose-6-phosphate involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: A phosphorylated derivative of fructose-6-phosphate that plays a key role in glycolysis.
3-Phosphoglyceraldehyde: Another glycolytic intermediate that participates in energy production.
Uniqueness: Fructose-6-phosphate is unique due to its central role in both glycolysis and the pentose phosphate pathway. Its ability to interconvert with glucose-6-phosphate allows it to act as a metabolic hub, linking various biochemical pathways .
特性
CAS番号 |
56-83-7 |
|---|---|
分子式 |
C6H13O9P |
分子量 |
260.14 g/mol |
IUPAC名 |
[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6?/m1/s1 |
InChIキー |
BGWGXPAPYGQALX-VRPWFDPXSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)

![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)

![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
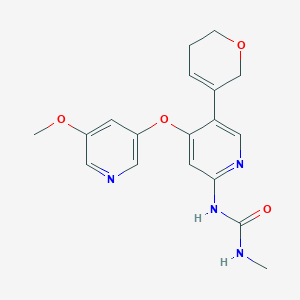
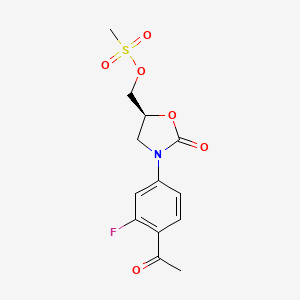
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)


